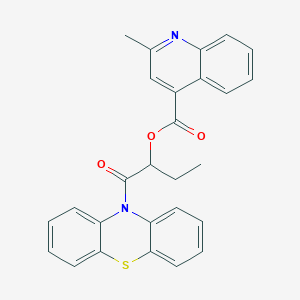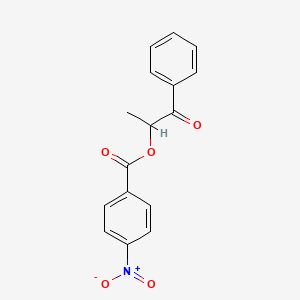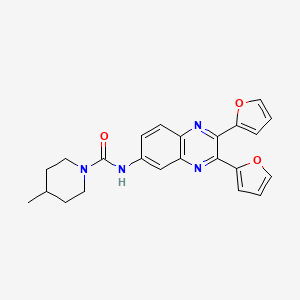
1-(10H-phenothiazin-10-ylcarbonyl)propyl 2-methyl-4-quinolinecarboxylate
Descripción general
Descripción
1-(10H-phenothiazin-10-ylcarbonyl)propyl 2-methyl-4-quinolinecarboxylate is a useful research compound. Its molecular formula is C27H22N2O3S and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.13511374 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Phenothiazine derivatives have been synthesized and evaluated for their antibacterial activities, demonstrating significant potential against various bacterial strains. The synthesis processes often involve reactions with different amines, resulting in compounds with varied biological activities. These studies underscore the role of phenothiazine derivatives in developing new antibacterial agents (Vasudha, Rao, Reddy, & Baru, 2016).
Photophysical and Electrochemical Properties
Research into the photophysics and electrochemistry of phenothiazine and quinoline derivatives has led to the development of materials with potential applications in photochemotherapy and organic light-emitting diodes (OLEDs). These studies explore the synthesis, characterization, and luminescence properties of compounds, indicating their utility in medical treatments and electronic devices (Wainwright, Grice, & Pye, 1999; Zhang, Wang, Li, Gao, & Chen, 2020).
Antiproliferative and Anticancer Activity
Studies on phenothiazine derivatives containing a quinoline and a pyridine fragment have shown antiproliferative activity against tumor cells. These findings suggest the potential of such compounds in cancer therapy, highlighting the importance of structural analysis and synthesis in identifying effective anticancer agents (Empel, Bąk, Kozik, Latocha, Čížek, Jampílek, Suwińska, Sochanik, & Zięba, 2021).
Antimalarial and Anti-Plasmodial Evaluation
Compounds derived from phenothiazine and quinoline structures have been synthesized and evaluated for their antimalarial activities. These studies provide insight into the development of novel antimalarial agents, emphasizing the significance of chemical modifications in enhancing biological efficacy against Plasmodium strains (Singh, Gut, Rosenthal, & Kumar, 2017).
Propiedades
IUPAC Name |
(1-oxo-1-phenothiazin-10-ylbutan-2-yl) 2-methylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3S/c1-3-23(32-27(31)19-16-17(2)28-20-11-5-4-10-18(19)20)26(30)29-21-12-6-8-14-24(21)33-25-15-9-7-13-22(25)29/h4-16,23H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSLGQCQOFQBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)OC(=O)C4=CC(=NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-oxo-2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4007808.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide](/img/structure/B4007817.png)
![6-methyl-2-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B4007823.png)
![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007830.png)
![N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4007832.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4007838.png)
![ethyl 1-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007842.png)
![2-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]methyl}nicotinic acid](/img/structure/B4007848.png)
![N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007851.png)

![ethyl 1-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4007893.png)
![3-(1H-indol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]propanamide](/img/structure/B4007901.png)
